2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide
Overview
Description
2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide is a compound with the molecular formula C10H13ClN2O4S . It is used in organic synthesis . The product is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of sulfonamides like 2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide can be achieved using organometallic reagents and a novel sulfinylamine reagent, t-BuONSO . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group. The sulfonamide group is further substituted with two ethyl groups .Scientific Research Applications
Carbonic Anhydrase Inhibition
One notable application of sulfonamide derivatives is their role as carbonic anhydrase inhibitors. Sulfonamides, including those similar to "2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide," have been utilized to inhibit carbonic anhydrase isozymes, which are therapeutically relevant for conditions such as glaucoma, edema, and epilepsy. For example, a study by Sapegin et al. (2018) explored the use of unprotected primary sulfonamide groups in facilitating ring-forming cascades to produce novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, highlighting their potential in medicinal chemistry (Sapegin et al., 2018).
Antimicrobial and Anticancer Applications
Sulfonamide derivatives have also demonstrated significant antimicrobial and anticancer activities. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their in vitro anticancer activity against various cancer cell lines, revealing their potential to reduce cell proliferation and induce apoptosis (Cumaoğlu et al., 2015). Additionally, Kumar et al. (2020) synthesized 4-chloro-3-nitrobenzene sulfonamide derivatives and tested their antimicrobial activity, further underscoring the broad utility of sulfonamide compounds in addressing bacterial infections and exploring their mechanism of action (Kumar et al., 2020).
Polymer Science Applications
In polymer science, sulfonamide derivatives serve as precursors for the synthesis of functional polymers. Selhorst and Fossum (2013) prepared poly(arylene ether)s carrying pendant diethyl sulfonamide groups, demonstrating the activation of fluoride atoms by the sulfonamide group for access to high molecular weight polymers. This research highlights the role of sulfonamide derivatives in the development of novel polymeric materials with potential applications in various industries (Selhorst & Fossum, 2013).
Environmental Decontamination
Furthermore, sulfonamide derivatives have been explored for environmental decontamination applications. Gutch et al. (2007) investigated the use of N,N-dichloro poly(styrene-co-divinylbenzene) sulfonamide for decontaminating sulfur mustard simulants, demonstrating their efficacy in neutralizing toxic substances and suggesting their utility in chemical defense and environmental cleanup efforts (Gutch et al., 2007).
properties
IUPAC Name |
2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIUJTBQHFXCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407582 | |
Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
CAS RN |
4750-91-8 | |
Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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